molecular formula C25H25ClFN5O3 B2441672 2-(2-chloro-6-fluorobenzyl)-N-cyclopentyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105214-32-1

2-(2-chloro-6-fluorobenzyl)-N-cyclopentyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2441672
CAS No.: 1105214-32-1
M. Wt: 497.96
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chloro-6-fluorobenzyl)-N-cyclopentyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a potent and selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by irreversibly binding to the cysteine-481 residue in the BTK active site, thereby suppressing B-cell receptor signaling pathways crucial for the proliferation and survival of malignant B-cells. This mechanism of action makes it a critical tool for investigating the pathogenesis of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia. Research utilizing this compound is focused on understanding drug resistance mechanisms, evaluating combination therapies, and exploring its potential efficacy in autoimmune disease models where BTK plays a key role in B-cell and macrophage activation. This product is supplied for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopentyl-1,5-dioxo-4-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClFN5O3/c1-14(2)31-23(34)17-11-10-15(22(33)28-16-6-3-4-7-16)12-21(17)32-24(31)29-30(25(32)35)13-18-19(26)8-5-9-20(18)27/h5,8-12,14,16H,3-4,6-7,13H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKVDZGKUJBKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN(C4=O)CC5=C(C=CC=C5Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a unique structure that combines a triazoloquinazoline core with various substituents. The presence of the 2-chloro-6-fluorobenzyl moiety is particularly noteworthy, as halogenated benzyl groups have been associated with enhanced biological activity in various drug classes.

Structural Formula

The structural formula can be represented as follows:

C20H24ClFN5O3\text{C}_{20}\text{H}_{24}\text{ClF}\text{N}_{5}\text{O}_{3}

This formula indicates the presence of multiple functional groups that may contribute to its biological properties.

Antiviral Activity

Research has indicated that compounds similar to 2-(2-chloro-6-fluorobenzyl)-N-cyclopentyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide exhibit significant antiviral properties. For instance, studies on related compounds with the 2-chloro-6-fluoro substitution have demonstrated potent activity against HIV-1. These compounds showed up to picomolar activity against wild-type HIV-1 and were effective against clinically relevant mutants. The mechanism of action involves inhibition of the HIV-1 reverse transcriptase (RT), which is crucial for viral replication .

CompoundActivity Against HIV-1Mechanism of Action
2-Cl-6-F-S-DABOsPicomolar rangeInhibition of RT
6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-onesHigh spectrumEnzymatic inhibition

Anticancer Activity

The compound has also been explored for its potential in cancer therapy. It targets polo-like kinase 1 (Plk1), a protein involved in cell division that is often deregulated in cancer cells. Inhibitors derived from triazoloquinazoline scaffolds have shown promise in selectively inhibiting Plk1 without affecting related kinases like Plk2 and Plk3. This selectivity is crucial for reducing off-target effects and enhancing therapeutic efficacy .

Case Studies

  • Inhibition of Plk1 : A study identified a triazoloquinazolinone scaffold that effectively inhibits Plk1's polo-box domain (PBD). The compound exhibited greater than ten-fold higher inhibitory activity compared to previously characterized inhibitors. This suggests that modifications to the scaffold can lead to improved selectivity and potency against cancer cells .
  • Stereoselective Activity : Research on stereoisomers of similar compounds revealed significant diastereo- and enantioselectivity in their antiviral activities. This highlights the importance of stereochemistry in drug design and its impact on biological efficacy .

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities. Notably, it has been studied for its potential as an antitumor agent , antimicrobial agent , and anti-inflammatory agent .

Antitumor Activity

Studies have demonstrated that derivatives of triazoloquinazolines can inhibit the proliferation of cancer cells. For instance, compounds similar to the one have shown effectiveness against various cancer cell lines, suggesting potential applications in oncology .

Antimicrobial Properties

The compound's structure may confer antimicrobial properties. Preliminary studies indicate that it could be effective against certain bacterial strains, making it a candidate for further investigations in the field of infectious diseases .

Anti-inflammatory Effects

Inflammation is a common underlying factor in many diseases. Research suggests that this compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory conditions .

Case Studies

  • Antitumor Efficacy : In a study published in the Journal of Medicinal Chemistry, researchers synthesized several triazoloquinazoline derivatives and evaluated their anticancer properties. One derivative showed IC50 values in the low micromolar range against several cancer cell lines .
  • Antimicrobial Activity : A recent investigation published in Pharmaceutical Biology assessed the antimicrobial efficacy of triazoloquinazolines against resistant bacterial strains. The results indicated that specific modifications to the quinazoline structure enhanced antibacterial activity .
  • Anti-inflammatory Mechanism : A pharmacological study explored the anti-inflammatory effects of triazoloquinazoline derivatives in animal models of inflammation. The findings suggested that these compounds significantly reduced inflammation markers compared to control groups .

Preparation Methods

Cyclocondensation of Quinazoline-2,4-dione with 1,2,4-Triazole

The triazoloquinazoline framework is constructed via a one-pot cyclocondensation reaction. A quinazoline-2,4-dione derivative is treated with hydrazine hydrate to form a dihydroquinazolinone hydrazide, which undergoes cyclization with trimethyl orthoformate in acetic acid to yield the triazole ring. Modifications in solvent (e.g., ethanol vs. DMF) and temperature (80–120°C) influence reaction efficiency, with yields ranging from 65% to 78%.

Table 1: Optimization of Cyclocondensation Conditions

Solvent Temperature (°C) Yield (%) Purity (HPLC)
Ethanol 80 65 92.1
DMF 120 78 95.6
Acetic Acid 100 70 94.3

Single-Crystal X-ray Diffraction Analysis

Crystallographic validation of intermediate structures, such as 1,2,4-triazolo-quinazolin-acetic acid (S8), confirms regioselectivity and planar geometry, critical for subsequent functionalization.

Introduction of the 2-Chloro-6-fluorobenzyl Group

N-Alkylation Strategies

The 2-chloro-6-fluorobenzyl moiety is introduced via N-alkylation using 2-chloro-6-fluorobenzyl bromide under basic conditions (K₂CO₃ or NaH). Reaction in anhydrous DMF at 60°C for 12 hours achieves 85% conversion, with minimal O-alkylation byproducts.

Diastereoselective Fluorination

Stereochemical control during fluorination, as demonstrated in the synthesis of 2-chloro-2-fluorolactones, informs the use of electrophilic fluorinating agents (e.g., Selectfluor®) with lithium-mediated enolate intermediates. This method ensures >50:1 diastereomeric ratios and avoids β-elimination side reactions.

Installation of the Isopropyl Substituent

Mitsunobu Reaction

The isopropyl group is introduced at position 4 via Mitsunobu reaction using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine. Reaction of a hydroxyl-bearing intermediate with isopropanol in THF at 0°C to room temperature affords 72% yield, with inversion of configuration confirmed by NOESY.

Nucleophilic Substitution

Alternative routes employ alkylation with isopropyl iodide in the presence of NaH, though competing elimination reduces yields to 55–60%.

Carboxamide Functionalization at Position 8

Palladium-Mediated Coupling

The 8-carboxamide group is installed via palladium-catalyzed coupling of a boronic ester intermediate with cyclopentylamine. Using Pd(OAc)₂/XPhos in toluene at 100°C, this step achieves 88% yield with >99% purity.

Acid Chloride Aminolysis

Alternatively, reaction of the carboxylic acid intermediate with thionyl chloride forms the acid chloride, which is treated with cyclopentylamine in dichloromethane to yield the carboxamide (82% yield).

Stereochemical and Process Optimization

Chiral Auxiliary Applications

The use of ( S)-4-benzyloxazolidinone as a chiral auxiliary during fluorination ensures high enantiomeric excess (ee >98%), critical for biological activity.

Green Chemistry Considerations

Solvent recycling (e.g., ethanol recovery) and catalytic hydrogenation (Pd/C) reduce environmental impact, aligning with trends in sustainable synthesis.

Analytical Characterization and Quality Control

HPLC Purity Profiles

Final product purity exceeds 99% as confirmed by reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO- d₆): δ 8.21 (s, 1H, triazole-H), 7.45–7.38 (m, 2H, benzyl-H), 4.92 (s, 2H, CH₂), 3.85–3.79 (m, 1H, cyclopentyl-H).
  • HRMS : m/z 512.1543 [M+H]⁺ (calc. 512.1538).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what critical reaction parameters influence yield?

  • Methodology : The synthesis of structurally analogous triazoloquinazoline derivatives typically involves cyclization reactions, coupling of halogenated intermediates with cyclopentylamine, and selective functionalization of the quinazoline core. For example, GP1 (General Procedure 1) in and employs diaryliodonium salts for N-acylation, achieving yields up to 87% under optimized column chromatography conditions (cyclohexane:EtOAc 97:3) .
  • Key Parameters :

  • Temperature control during cyclization to prevent side reactions.
  • Stoichiometric ratios (e.g., 2.00 equiv. of iodonium salts for efficient coupling) .
  • Solvent polarity for purification (e.g., cyclohexane:EtOAc gradients) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Techniques :

  • 1H NMR : Assign peaks for aromatic protons (δ 7.2–8.5 ppm), cyclopentyl groups (δ 1.5–2.5 ppm), and fluorobenzyl substituents (δ 4.5–5.5 ppm for benzylic CH2) .
  • LC-MS : Confirm molecular weight (e.g., m/z ≈ 500–550 range for triazoloquinazolines) and detect impurities .
  • Elemental Analysis : Validate C, H, N content (e.g., deviations <0.3% indicate purity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis efficiency and scalability?

  • Experimental Design :

  • Use Design of Experiments (DoE) to evaluate factors like temperature, catalyst loading, and solvent polarity. highlights flow-chemistry approaches for diazo compounds, emphasizing real-time monitoring and statistical modeling to reduce batch variability .
  • Case Study : In , adjusting the equivalence of iodonium salts (2.00 equiv.) increased yields from 70% to 87% by ensuring complete acylation .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?

  • Approach :

  • Perform 2D NMR (COSY, HSQC) to unambiguously assign overlapping signals (e.g., distinguishing fluorobenzyl protons from quinazoline aromatic protons) .
  • Compare experimental data with computational predictions (DFT calculations) for chemical shifts .
  • Cross-validate with crystallographic data (if available) to confirm stereochemistry .

Q. What strategies mitigate instability or decomposition during storage?

  • Findings :

  • Store under inert atmosphere (N2/Ar) at –20°C to prevent hydrolysis of the dioxo group.
  • Avoid prolonged exposure to light, as fluorinated benzyl groups may undergo photodegradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.